In Vitro Potency Against Chloroquine-Sensitive Plasmodium falciparum (Pf3D7): Comparative IC₅₀ Analysis
Antiparasitic agent-17 (5u) demonstrates sub-micromolar potency against the chloroquine-sensitive Pf3D7 strain. In a direct head-to-head comparison within the same pyrrole-hydroxybutenolide series, compound 5u exhibited an IC₅₀ of 0.96 µM, which was superior to comparator 5t (0.97 µM), comparable to 5d (0.88 µM), and less potent than 5b (0.60 µM) [1].
| Evidence Dimension | Antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.96 µM |
| Comparator Or Baseline | Compound 5b: IC₅₀ = 0.60 µM; Compound 5d: IC₅₀ = 0.88 µM; Compound 5t: IC₅₀ = 0.97 µM |
| Quantified Difference | 5u is 1.6x less potent than 5b (0.96 vs 0.60 µM), 1.1x less potent than 5d (0.96 vs 0.88 µM), and 1.01x more potent than 5t (0.96 vs 0.97 µM). |
| Conditions | In vitro schizont inhibition assay against P. falciparum Pf3D7 strain [1]. |
Why This Matters
This data allows a researcher to select compound 5u over its analog 5t for marginally improved potency, or to choose 5b or 5d if higher intrinsic potency is the sole selection criterion, highlighting the need for precise compound-level procurement.
- [1] Pandey AR, Singh SP, Joshi P, et al. Design, synthesis and evaluation of novel pyrrole-hydroxybutenolide hybrids as promising antiplasmodial and anti-inflammatory agents. Eur J Med Chem. 2023;254:115340. View Source
